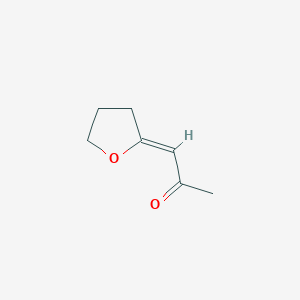
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) is an organic compound with the molecular formula C7H10O2 It is a derivative of tetrahydrofuran, featuring an acetylmethylene group attached to the tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetyl group is introduced to the tetrahydrofuran ring.
Another method involves the use of acetyl bromide instead of acetyl chloride, with similar reaction conditions. The choice of solvent, temperature, and reaction time can influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetylmethylene group to other functional groups, such as alcohols or alkanes.
Substitution: The acetylmethylene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions. Conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Aplicaciones Científicas De Investigación
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) can be used as a probe to study enzyme activity and metabolic pathways. Its reactivity makes it a valuable tool for investigating biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new therapeutic agents.
Industry: In industrial applications, 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) can be used as a solvent or intermediate in the production of fine chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) involves its interaction with molecular targets and pathways. The acetylmethylene group can participate in nucleophilic or electrophilic reactions, leading to the formation of covalent bonds with target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, influencing their function and activity.
In biological systems, 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) can inhibit or activate enzymes, alter signal transduction pathways, and modulate gene expression. These effects are mediated through its interactions with specific molecular targets, such as enzymes, receptors, and transcription factors.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A derivative of tetrahydrofuran with a methyl group at the 2-position. It is used as a solvent and has applications in organic synthesis.
2-Acetyl-2-methyltetrahydrofuran: Similar to 2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) but with an additional methyl group. It has different reactivity and applications.
Tetrahydrofuran: The parent compound, widely used as a solvent and in the synthesis of various organic compounds.
Uniqueness
2-Propanone,1-(dihydro-2(3H)-furanylidene)-,(Z)-(9ci) is unique due to the presence of the acetylmethylene group, which imparts distinct reactivity and properties. This functional group allows for a wide range of chemical transformations, making the compound versatile for various applications. Its ability to participate in multiple types of reactions, combined with its structural features, sets it apart from similar compounds.
Propiedades
Número CAS |
144175-16-6 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(1Z)-1-(oxolan-2-ylidene)propan-2-one |
InChI |
InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h5H,2-4H2,1H3/b7-5- |
Clave InChI |
DLJFQFJKGOTYFG-ALCCZGGFSA-N |
SMILES |
CC(=O)C=C1CCCO1 |
SMILES isomérico |
CC(=O)/C=C\1/CCCO1 |
SMILES canónico |
CC(=O)C=C1CCCO1 |
Sinónimos |
2-Propanone, 1-(dihydro-2(3H)-furanylidene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















